molecular formula C9H13N3O B12969595 4-Amino-2-(tert-butyl)pyrimidine-5-carbaldehyde

4-Amino-2-(tert-butyl)pyrimidine-5-carbaldehyde

Katalognummer: B12969595
Molekulargewicht: 179.22 g/mol
InChI-Schlüssel: VZQZZGZLTCMDIL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-2-(tert-butyl)pyrimidine-5-carbaldehyde is a heterocyclic organic compound with the molecular formula C9H13N3O. This compound is part of the pyrimidine family, which is known for its significant role in various biological and chemical processes. The presence of an amino group at the 4-position and a tert-butyl group at the 2-position makes this compound unique and potentially useful in various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(tert-butyl)pyrimidine-5-carbaldehyde typically involves the reaction of 2-tert-butyl-4,6-dichloropyrimidine with an appropriate amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-2-(tert-butyl)pyrimidine-5-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in substitution reactions, particularly nucleophilic substitutions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Bases like sodium hydroxide or potassium carbonate are used to facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: 4-Amino-2-(tert-butyl)pyrimidine-5-carboxylic acid.

    Reduction: 4-Amino-2-(tert-butyl)pyrimidine-5-methanol.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-Amino-2-(tert-butyl)pyrimidine-5-carbaldehyde has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Amino-2-(tert-butyl)pyrimidine-5-carbaldehyde involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the aldehyde group can participate in nucleophilic addition reactions. These interactions can affect enzyme activity, protein function, and other biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde
  • 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde
  • 4-Amino-2-(tert-butyl)pyrimidine

Uniqueness

4-Amino-2-(tert-butyl)pyrimidine-5-carbaldehyde is unique due to the presence of both an amino group and a tert-butyl group on the pyrimidine ring. This combination of functional groups provides distinct chemical reactivity and potential for various applications compared to other similar compounds .

Eigenschaften

Molekularformel

C9H13N3O

Molekulargewicht

179.22 g/mol

IUPAC-Name

4-amino-2-tert-butylpyrimidine-5-carbaldehyde

InChI

InChI=1S/C9H13N3O/c1-9(2,3)8-11-4-6(5-13)7(10)12-8/h4-5H,1-3H3,(H2,10,11,12)

InChI-Schlüssel

VZQZZGZLTCMDIL-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=NC=C(C(=N1)N)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.